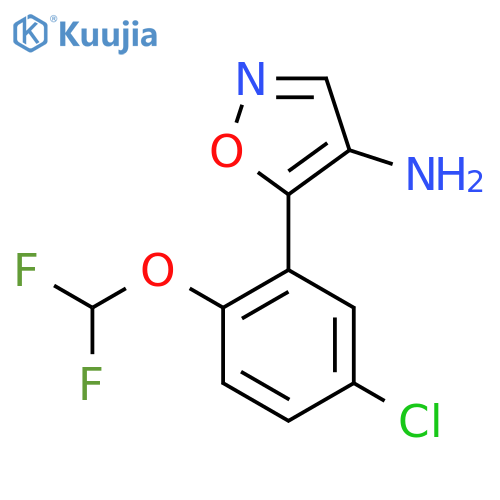

Cas no 2229470-74-8 (5-5-chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine)

5-5-chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-5-chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine

- 2229470-74-8

- 5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine

- EN300-1956132

-

- インチ: 1S/C10H7ClF2N2O2/c11-5-1-2-8(16-10(12)13)6(3-5)9-7(14)4-15-17-9/h1-4,10H,14H2

- InChIKey: ZOBCTANARYLWQQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C1=C(C=NO1)N)OC(F)F

計算された属性

- せいみつぶんしりょう: 260.0164115g/mol

- どういたいしつりょう: 260.0164115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

5-5-chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956132-1.0g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 1g |

$1887.0 | 2023-05-23 | ||

| Enamine | EN300-1956132-0.1g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 0.1g |

$1660.0 | 2023-09-17 | ||

| Enamine | EN300-1956132-0.5g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 0.5g |

$1811.0 | 2023-09-17 | ||

| Enamine | EN300-1956132-5.0g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 5g |

$5470.0 | 2023-05-23 | ||

| Enamine | EN300-1956132-10.0g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 10g |

$8110.0 | 2023-05-23 | ||

| Enamine | EN300-1956132-0.25g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 0.25g |

$1735.0 | 2023-09-17 | ||

| Enamine | EN300-1956132-1g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 1g |

$1887.0 | 2023-09-17 | ||

| Enamine | EN300-1956132-0.05g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 0.05g |

$1584.0 | 2023-09-17 | ||

| Enamine | EN300-1956132-2.5g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 2.5g |

$3696.0 | 2023-09-17 | ||

| Enamine | EN300-1956132-10g |

5-[5-chloro-2-(difluoromethoxy)phenyl]-1,2-oxazol-4-amine |

2229470-74-8 | 10g |

$8110.0 | 2023-09-17 |

5-5-chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine 関連文献

-

1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

5-5-chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amineに関する追加情報

Introduction to 5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine (CAS No. 2229470-74-8)

5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine, with the CAS number 2229470-74-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a chloro-substituted phenyl ring and a difluoromethoxy group, which contribute to its distinct chemical and biological properties.

The chemical structure of 5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine consists of a 1,2-oxazole core, which is a heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom. The presence of the chloro and difluoromethoxy substituents on the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have explored the pharmacological properties of 5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine could be a promising therapeutic option for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine has shown potential as an antiviral agent. Research has indicated that this compound can effectively inhibit the replication of several viruses, including influenza A virus and human immunodeficiency virus (HIV). The mechanism of action appears to involve the disruption of viral entry into host cells and the inhibition of viral protein synthesis. These antiviral properties make 5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine a valuable candidate for further investigation in the development of antiviral therapies.

The safety profile of 5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support the potential for further clinical development and eventual use in human patients.

The synthesis of 5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine involves several steps, including the preparation of the difluoromethoxy-substituted phenyl intermediate and subsequent coupling with the 1,2-oxazole core. Optimized synthetic routes have been developed to improve yield and purity, making large-scale production feasible for pharmaceutical applications.

In conclusion, 5-Chloro-2-(difluoromethoxy)phenyl-1,2-oxazol4amine (CAS No. 297078) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of anti-inflammatory and antiviral therapies. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.

2229470-74-8 (5-5-chloro-2-(difluoromethoxy)phenyl-1,2-oxazol-4-amine) 関連製品

- 72448-31-8([rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol)

- 2580250-55-9(tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate)

- 1934905-24-4(5-bromo-6-chloropyridazin-4-amine)

- 1542273-70-0(1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol)

- 318284-64-9(1-Methyl-5-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile)

- 1015844-43-5(1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid)

- 2680668-59-9(1-(Piperidin-2-yl)cyclopropane-1-carbaldehyde)

- 2228216-75-7(tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate)

- 99724-17-1(dimethyl[(pyrrolidin-3-yl)methyl]amine)

- 2034381-02-5(3-{1-4-(4-fluorophenyl)-1H-pyrrole-2-carbonylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one)